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Compound of Interest

Compound Name: Brigimadlin intermediate-1

Cat. No.: B15137368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a key
component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document
details its chemical identity, synthesis, and its role in the broader context of Brigimadlin's

mechanism of action, supported by quantitative data, experimental protocols, and pathway
visualizations.

Chemical Identity and Properties

Brigimadlin intermediate-1 is chemically defined as 4-amino-2-methyl-3-nitrobenzoic acid
methyl ester.

Property Value

CAS Number 1149388-04-4

Molecular Formula C9H10N204

Molecular Weight 210.19 g/mol

IUPAC Name methyl 4-amino-2-methyl-3-nitrobenzoate

Role in Brigimadlin Synthesis
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Brigimadlin intermediate-1 is a crucial building block in the multi-step synthesis of Brigimadlin
(BI-907828), a spiro-oxindole-based inhibitor of the MDM2-p53 protein-protein interaction. The
synthesis of Brigimadlin is detailed in patent WO2017060431. This intermediate provides a
foundational scaffold for the subsequent construction of the complex heterocyclic core of the
final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of Brigimadlin Intermediate-1 (CAS 1149388-
04-4)

This protocol is a representative synthesis based on general chemical principles and may

require optimization.

Materials:

2-methyl-3-nitro-4-aminobenzoic acid

¢ Methanol (reagent grade)

 Sulfuric acid (concentrated)

e Sodium bicarbonate (saturated aqueous solution)

e Magnesium sulfate (anhydrous)

¢ Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:

« Esterification: To a solution of 2-methyl-3-nitro-4-aminobenzoic acid in methanol, slowly add
a catalytic amount of concentrated sulfuric acid.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Quenching: After completion, cool the reaction mixture to room temperature and carefully
neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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o Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl
acetate.

e Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude methyl 4-amino-2-methyl-3-nitrobenzoate by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate
in hexanes) to yield the pure intermediate.

MDM2-p53 Interaction Assay (AlphaLISA)

This protocol outlines a method to assess the inhibitory activity of compounds like Brigimadlin
on the MDM2-p53 interaction.

Materials:

e Recombinant GST-tagged MDM2 protein

e Recombinant His-tagged p53 protein

e AlphaLISA anti-GST Acceptor beads

o AlphaLISA Nickel Chelate Donor beads

o AlphaLISA PPI Buffer

e Test compound (e.g., Brigimadlin) and control inhibitor (e.g., Nutlin-3a)
o 384-well microplates

Procedure:

o Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in
AlphaLISA PPI Buffer.

o Protein Incubation: In a 384-well plate, incubate GST-MDM2 (e.g., 1 nM final concentration)
with varying concentrations of the test compound or control for a defined period (e.g., 1
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hour).

e p53 Addition: Add His-p53 (e.g., 1 nM final concentration) to the wells and incubate for
another hour.

o Bead Addition: Add anti-GST AlphaLISA Acceptor beads (e.g., 20 pg/mL final concentration)
and incubate for one hour. Following this, add Nickel Chelate Donor beads (e.g., 20 ug/mL
final concentration) and incubate for an additional hour in the dark.

 Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal
generated is proportional to the extent of the MDM2-p53 interaction.

o Data Analysis: Calculate the IC50 value of the test compound, which represents the
concentration required to inhibit 50% of the MDM2-p53 interaction.

Cell Viability Assay (CTG)

This protocol measures the effect of a compound on the viability of cancer cell lines.

Materials:

Cancer cell line (e.g., SISA-1, an MDM2-amplified osteosarcoma cell line)

Cell culture medium and supplements

96-well cell culture plates

Test compound (e.g., Brigimadlin)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

o Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of the test compound
and incubate for a specified period (e.g., 72 hours).
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e Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the

manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, which is an indicator of cell viability.

» Signal Measurement: Measure the luminescence using a plate reader.

» Data Analysis: Determine the IC50 value, the concentration of the compound that causes a

50% reduction in cell viability.

Quantitative Data

The following tables summarize key in vitro and preclinical data for Brigimadlin.

Table 1: In Vitro Activity of Brigimadlin

Assay Cell Line IC50 (pmoliL) Reference
o SJSA-1 (MDM2- 0.0046 - 0.2035
Cell Viability (CTG) > ) [1]
amplified) (median: 0.1074)
o Various TP53wt cell -
Cell Viability (CTG) ] Sensitive [1]
lines
o Various TP53mut cell ]
Cell Viability (CTG) ) Resistant [1]
lines
Table 2: Preclinical Pharmacokinetic Parameters of Brigimadlin
. —_— Plasma
. Bioavailabil .
Species . Cmax AUC Protein Reference
ity (%) -
Binding (%)
Mouse High Dose-linear Dose-linear >99 [2]
Rat High Dose-linear Dose-linear >99 [2]
Dog High Dose-linear Dose-linear >99 [2]
Minipig High Dose-linear Dose-linear >99 [2]
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Table 3: Clinical Trial Data for Brigimadlin (Phase la)

Parameter Value
Maximum Tolerated Dose (D1g3w) 60 mg
Recommended Dose for Expansion (D1g3w) 45 mg
Overall Response Rate 11.1%
Disease Control Rate 74.1%

Most Common Treatment-Related Adverse N
Event Nausea (74.1%), Vomiting (51.9%)
vents

Thrombocytopenia (25.9%), Neutropenia
(24.1%)

Most Common Grade =3 TRAEs

Data from the NCT03449381 clinical trial.[3]

Signaling Pathway and Mechanism of Action

Brigimadlin functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and
the p53 tumor suppressor protein.[4][5] In many cancers with wild-type TP53, the p53 protein is
inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation.
[2][6] By binding to the p53-binding pocket of MDM2, Brigimadlin prevents this interaction,
leading to the stabilization and activation of p53.[4][7] Activated p53 can then induce the
transcription of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]
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Caption: Mechanism of action of Brigimadlin in the MDM2-p53 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide on Brigimadlin Intermediate-1
(CAS No. 1149388-04-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137368#brigimadlin-intermediate-1-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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